molecular formula C16H17N3O4 B2702548 N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-5-methylisoxazole-4-carboxamide CAS No. 1428359-54-9

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2702548
CAS RN: 1428359-54-9
M. Wt: 315.329
InChI Key: JQKKBFVHKSMCLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an appropriate phenyl halide with a pyrrolidine in the presence of a base. The resulting phenylpyrrolidine can then be further functionalized to introduce the isoxazole and carboxamide groups.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring, a pyrrolidine ring, an isoxazole ring, and a carboxamide group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound.


Chemical Reactions Analysis

The chemical reactions of this compound would likely be dominated by the reactivity of the functional groups present . For example, the carboxamide group could undergo hydrolysis to yield a carboxylic acid and an amine .

Scientific Research Applications

Organic Synthesis and Chemical Characterization

This compound serves as a fundamental building block in organic synthesis, enabling the development of novel chemical entities. For example, it has been utilized in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, demonstrating its versatility in creating complex molecules with potential biological activities (Rahmouni et al., 2016). Additionally, its structural motif is common in molecules exhibiting cardiotonic activity, indicating its importance in synthesizing cardiovascular agents (Nate et al., 1987).

Antimicrobial and Anticancer Properties

Research has shown that derivatives of this compound exhibit antimicrobial activities, suggesting its potential in developing new antimicrobial agents to combat resistant pathogens (Patel et al., 2011). Furthermore, pyrazolopyrimidines derivatives, synthesized using this compound, have been explored for their anticancer and anti-5-lipoxygenase activities, highlighting its significance in the search for new therapeutic options for cancer and inflammation (Rahmouni et al., 2016).

Drug Discovery and Development

In the realm of drug discovery, the compound's derivatives have been investigated for their role in inhibiting human and rat dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway. This property is particularly relevant for developing immunosuppressive agents (Knecht & Löffler, 1998). Moreover, its use in synthesizing novel cardiotonic agents further exemplifies its utility in creating compounds with significant physiological effects (Nate et al., 1987).

Mechanism of Action

properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-10-12(9-17-23-10)16(21)18-11-5-6-13(14(8-11)22-2)19-7-3-4-15(19)20/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKKBFVHKSMCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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